![molecular formula C24H20O5 B14627143 Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 57374-14-8](/img/structure/B14627143.png)
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that features both acetic acid and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of 10-hydroxyanthracene-9-carboxylic acid with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitro or halogenated anthracene derivatives.
Scientific Research Applications
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Similar ester structure but lacks the anthracene moiety.
Anthracene derivatives: Compounds like anthraquinone share the anthracene core but differ in functional groups.
Uniqueness
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to its combination of acetic acid and anthracene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
57374-14-8 |
|---|---|
Molecular Formula |
C24H20O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C22H16O3.C2H4O2/c1-14(23)25-16-12-10-15(11-13-16)21-17-6-2-4-8-19(17)22(24)20-9-5-3-7-18(20)21;1-2(3)4/h2-13,24H,1H3;1H3,(H,3,4) |
InChI Key |
KBALURPIGLAKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


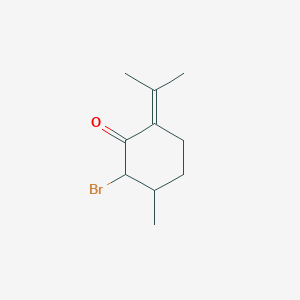
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
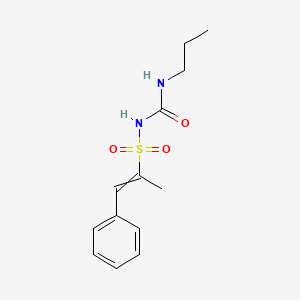


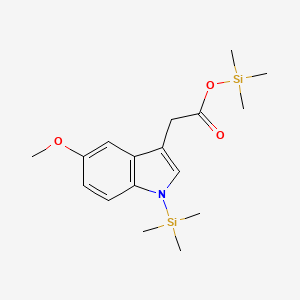
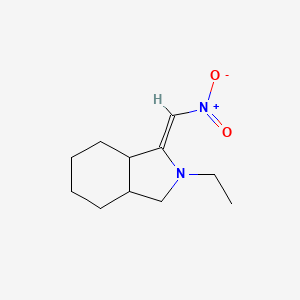

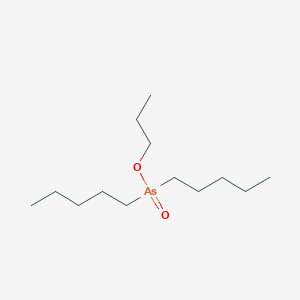
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
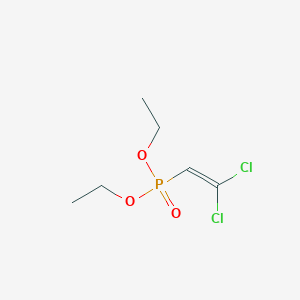
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
